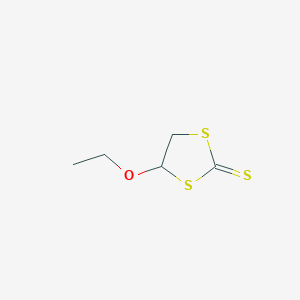

4-Ethoxy-1,3-dithiolane-2-thione

説明

Academic Significance of Heterocyclic Organosulfur Compounds in Synthetic Chemistry and Materials Science

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to many areas of science. ijarsct.co.inijpsr.com When sulfur is incorporated as a heteroatom, the resulting organosulfur compounds exhibit a diverse range of chemical and physical properties. These compounds are not merely academic curiosities; they are integral components in numerous natural products, including antibiotics like penicillin and cephalosporin, as well as alkaloids such as morphine and vinblastine. ijarsct.co.inijpsr.com

In synthetic chemistry, heterocyclic organosulfur compounds serve as versatile building blocks and intermediates for the construction of more complex molecules. researchgate.net Their unique reactivity allows for a wide array of chemical transformations. Furthermore, in materials science, these compounds are investigated for their potential in creating advanced materials, such as conducting polymers, organic semiconductors, and functional dyes. The presence of sulfur can impart specific electronic and physical properties to these materials, making them suitable for various technological applications.

Contextualization of 4-Ethoxy-1,3-dithiolane-2-thione within Trithiocarbonate (B1256668) and Dithiolane Chemistry

Trithiocarbonates are a class of organosulfur compounds characterized by a central carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms. They are recognized for their utility as key precursors and intermediates in organic synthesis. researchgate.net Cyclic trithiocarbonates, such as 1,3-dithiolane-2-thiones, are of particular interest and have applications as monomers for polymer synthesis and as building blocks for other sulfur-containing compounds. researchgate.netpacific.edu The trithiocarbonate group itself can act as a reversible addition-fragmentation chain transfer (RAFT) agent in polymer chemistry, allowing for the controlled synthesis of polymers with well-defined molecular weights and architectures. cmu.edu

Dithiolanes , specifically the 1,3-dithiolane (B1216140) ring system, are five-membered rings containing two sulfur atoms at positions 1 and 3. This structural motif is widely used in organic synthesis, most notably as a protecting group for carbonyl compounds (aldehydes and ketones). organic-chemistry.org The formation of a 1,3-dithiolane from a carbonyl compound is a robust and often highly chemoselective reaction. organic-chemistry.org Beyond protection, the 1,3-dithiolane ring can be involved in various chemical transformations, including ring-opening reactions to generate other functional groups. acs.orgrsc.org

This compound incorporates both the cyclic trithiocarbonate functionality and a substituted 1,3-dithiolane ring. The ethoxy group at the 4-position of the dithiolane ring introduces an additional functional handle, potentially influencing the compound's reactivity and physical properties.

Overview of Key Research Areas Pertaining to this compound and Related Systems

Research into this compound and its analogs is multifaceted. A primary area of investigation is their synthesis. A common method for preparing 1,3-dithiolane-2-thiones involves the reaction of epoxides with reagents like potassium ethyl xanthogenate. pacific.eduresearchgate.net The stereochemistry of these reactions is a key aspect of study, as it can lead to the formation of specific isomers. pacific.eduresearchgate.net

The chemical reactivity of these compounds is another significant research focus. For instance, the trithiocarbonate group can be a site for various chemical modifications. Additionally, the dithiolane ring can undergo transformations. Studies on related dithiolane systems have explored their fragmentation to form dithioesters, which are valuable in polymer chemistry. acs.org

Furthermore, the introduction of substituents like the ethoxy group opens up possibilities for creating a diverse library of derivatives with tailored properties. Research on similar substituted thiazole (B1198619) systems has shown that such modifications can significantly impact the photophysical properties of the molecules, which is relevant for applications in materials science. rsc.org

Table 1: Physicochemical Properties of Related Compounds

Table 2: Compound Names Mentioned in this Article

Structure

2D Structure

特性

CAS番号 |

62501-52-4 |

|---|---|

分子式 |

C5H8OS3 |

分子量 |

180.3 g/mol |

IUPAC名 |

4-ethoxy-1,3-dithiolane-2-thione |

InChI |

InChI=1S/C5H8OS3/c1-2-6-4-3-8-5(7)9-4/h4H,2-3H2,1H3 |

InChIキー |

FLNFWGXVGCWAHQ-UHFFFAOYSA-N |

正規SMILES |

CCOC1CSC(=S)S1 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 4 Ethoxy 1,3 Dithiolane 2 Thione and Analogous Structures

Stereoselective and Regioselective Synthesis of 1,3-Dithiolane-2-thiones

The precise control over stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. Various methods have been developed to achieve this control in the formation of the 1,3-dithiolane-2-thione core.

Epoxide Ring-Opening and Cyclization Reactions with Xanthogenate Derivatives

A notable and efficient method for the synthesis of 1,3-dithiolane-2-thiones involves the reaction of epoxides with xanthogenate derivatives, such as potassium ethyl xanthogenate (KSC(S)OEt). pacific.eduresearchgate.net This approach is advantageous as it often proceeds under mild conditions, without the need for high pressure or a catalyst, and can provide the desired product in good to moderate yields. pacific.edu The reaction is initiated by the nucleophilic attack of the xanthogenate anion on the epoxide ring, leading to a ring-opened intermediate. Subsequent intramolecular cyclization and elimination of an ethoxide ion furnishes the 1,3-dithiolane-2-thione. pacific.edu

The stereochemistry of the resulting 1,3-dithiolane-2-thione is a key aspect of this methodology. Studies using cyclohexane-based epoxides have demonstrated that the reaction proceeds with a high degree of stereoselectivity, leading to products with a trans-fusion between the cyclohexane (B81311) and the newly formed dithiolane ring. pacific.eduresearchgate.net Furthermore, when mono-substituted cyclohexene (B86901) oxides are employed, the substituent is found to occupy an axial position in the product. pacific.eduresearchgate.net This stereochemical outcome suggests that the transformation can be utilized as a method to "lock" cyclic compounds into what would typically be considered unstable conformations. pacific.eduresearchgate.net

Table 1: Effect of Reaction Conditions on the Synthesis of 1,3-Dithiolane-2-thiones from Epoxides and Potassium Ethyl Xanthogenate

| Epoxide | Molar Ratio (Epoxide:Xanthogenate) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexene oxide | 1:1.5 | Ethanol | Reflux | 75 | pacific.edu |

| Cyclohexene oxide | 1:2.5 | Ethanol | Reflux | Decreased | researchgate.net |

| Cyclohexene oxide | 1:1.5 | Ethanol | Room Temperature | Significantly Reduced | researchgate.net |

| Styrene oxide | 1:1.5 | Ethanol | Reflux | 68 | pacific.edu |

Thiirane (B1199164) and Carbon Disulfide Cycloaddition Pathways

An alternative route to 1,3-dithiolane-2-thiones involves the cycloaddition reaction between thiiranes (episulfides) and carbon disulfide. This method has been successfully employed for the synthesis of substituted 1,3-dithiolane-2-thiones. For instance, the reaction of 2,2-dimethylthiirane (B1580642) with carbon disulfide under pressure at elevated temperatures (80–100°C) in the presence of a catalytic amount of triethylamine (B128534) yields 4,4-dimethyl-1,3-dithiolane-2-thione. This pathway offers a direct approach to the dithiolane ring system, starting from a sulfur-containing three-membered ring.

Multi-Component Reaction Approaches for Heterocyclic Formation

Multi-component reactions (MCRs) provide a powerful tool for the efficient construction of complex molecules in a single step from three or more starting materials. While specific examples for the direct synthesis of 4-ethoxy-1,3-dithiolane-2-thione via MCRs are not extensively detailed in the provided search results, the general principle of using MCRs for the synthesis of related sulfur-containing heterocycles is established. For example, the multi-component reaction of in situ-generated 1-azadienes with carbon disulfide has been reported for the synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones, which contain an endocyclic dithiocarbamate (B8719985) group. nih.gov This highlights the potential of MCR strategies in the broader field of sulfur heterocycle synthesis.

Preparation from Dithiol and Carbon Disulfide Precursors

The condensation of a 1,2-dithiol with carbon disulfide is a classical and fundamental approach for the formation of the 1,3-dithiolane-2-thione ring system. This method involves the reaction of ethane-1,2-dithiol or its substituted derivatives with carbon disulfide, often in the presence of a base. This reaction is a direct and versatile method for accessing a wide range of 1,3-dithiolane-2-thiones.

Catalytic Systems and Methodological Innovations in 1,3-Dithiolane-2-thione Synthesis

The development of novel catalytic systems has significantly advanced the synthesis of 1,3-dithiolane-2-thiones, offering improved efficiency, selectivity, and milder reaction conditions.

Organocatalysis and Metal-Catalyzed Synthetic Routes

Both organocatalysis and metal-based catalysis have been explored for the synthesis of 1,3-dithiolanes and related structures. organic-chemistry.org Organocatalysts, which are small organic molecules, offer an attractive alternative to metal catalysts as they are often less toxic and more environmentally benign. cam.ac.uk For the synthesis of 1,3-dithiolanes in general, various Brønsted and Lewis acid organocatalysts have been employed. organic-chemistry.org For instance, perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2) has been shown to be an efficient and reusable catalyst for the formation of 1,3-dithiolanes and 1,3-dithianes under solvent-free conditions. organic-chemistry.org

Metal-catalyzed routes also play a crucial role in the synthesis of these heterocycles. Lewis acids such as yttrium triflate and praseodymium triflate have been utilized as recyclable catalysts for the chemoselective thioacetalization of carbonyl compounds to form 1,3-dithiolanes. organic-chemistry.org These catalysts are often effective in small quantities and can be recovered and reused, adding to the sustainability of the process. While the direct application of these specific catalysts to the synthesis of this compound is not explicitly detailed, their successful use in the formation of the core 1,3-dithiolane (B1216140) ring system suggests their potential applicability in related transformations.

Table 2: Catalytic Systems for the Synthesis of 1,3-Dithiolane Derivatives

| Catalyst Type | Specific Catalyst | Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Organocatalyst (Brønsted Acid) | Perchloric acid on silica gel (HClO4-SiO2) | Thioacetalization | Efficient, reusable, solvent-free | organic-chemistry.org |

| Metal Catalyst (Lewis Acid) | Yttrium triflate | Thioacetalization | Chemoselective, catalytic amount | organic-chemistry.org |

| Metal Catalyst (Lewis Acid) | Praseodymium triflate | Thioacetalization | Recyclable, chemoselective | organic-chemistry.org |

| Organocatalyst (Base) | Triethylamine | Cycloaddition of thiirane and CS2 | Catalytic amount |

Application of Lewis and Brønsted Acid Catalysis in Dithiolane Formation

The formation of 1,3-dithiolanes, the core structure of the target compound, typically involves the reaction of a carbonyl equivalent with a 1,2-dithiol. This transformation is frequently catalyzed by either a Brønsted or a Lewis acid. organic-chemistry.org The catalyst's primary role is to activate the electrophile, rendering it more susceptible to nucleophilic attack by the sulfur atoms of the dithiol. youtube.com

Brønsted Acid Catalysis

Brønsted acids, which are proton donors, facilitate dithiolane formation by protonating the electrophilic precursor. researchgate.netfrontiersin.org For instance, in the reaction of an aldehyde or ketone, the acid protonates the carbonyl oxygen. This protonation significantly increases the positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and accelerating the rate of nucleophilic attack by the thiol groups. nih.gov Evidence suggests that in some reactions involving dithiolanes, the formation of intermediate thionium (B1214772) ions is a key step in the Brønsted acid-catalyzed mechanism. researchgate.net A variety of Brønsted acids have been effectively employed for this purpose, including perchloric acid adsorbed on silica gel (HClO₄-SiO₂), tungstophosphoric acid, and p-toluenesulfonic acid. organic-chemistry.orgchemicalbook.com The use of solid-supported acids like HClO₄-SiO₂ is particularly advantageous as it allows for solvent-free conditions and easy catalyst recovery. organic-chemistry.orgchemicalbook.com

Lewis Acid Catalysis

Lewis acids act as electron-pair acceptors. youtube.comwikipedia.org In dithiolane synthesis, the Lewis acid coordinates to a Lewis basic site on the electrophile, such as the oxygen atom of a carbonyl group. youtube.comyoutube.com This coordination withdraws electron density from the carbonyl group, which, similar to protonation, increases the electrophilicity of the carbonyl carbon and activates the substrate for the reaction. youtube.comwikipedia.org This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the nucleophilic dithiol. youtube.comnih.gov A wide range of Lewis acids, from simple metal halides like tin(IV) chloride (SnCl₄) and titanium(IV) chloride (TiCl₄) to metal triflates like yttrium triflate and praseodymium triflate, have been successfully used as catalysts. organic-chemistry.orgwikipedia.org

The table below summarizes various acid catalysts used in the synthesis of 1,3-dithiolanes and related structures.

| Catalyst Type | Catalyst Example | Substrate Type | Key Features |

| Brønsted Acid | Perchloric acid on silica gel (HClO₄-SiO₂) | Aldehydes, Ketones | Extremely efficient, reusable, solvent-free conditions. organic-chemistry.orgchemicalbook.com |

| Brønsted Acid | Tungstophosphoric acid (H₃PW₁₂O₄₀) | Aldehydes, Ketones, Acetals | Highly selective, solvent-free conditions. organic-chemistry.org |

| Lewis Acid | Yttrium triflate (Y(OTf)₃) | Carbonyl Compounds | Catalytic amount, high chemoselectivity for aldehydes. organic-chemistry.org |

| Lewis Acid | Praseodymium triflate (Pr(OTf)₃) | Aldehydes | Efficient and recyclable catalyst. organic-chemistry.orgchemicalbook.com |

| Lewis Acid | Iodine (I₂) | Aldehydes, Ketones | Mild reaction conditions. organic-chemistry.org |

Investigation of Reaction Conditions and Optimization Strategies

The successful synthesis of this compound and its analogs is highly dependent on the careful control of reaction parameters. Optimization of solvent, temperature, and reagent stoichiometry is crucial for maximizing product yield and selectivity.

The choice of solvent and the reaction temperature are critical factors that can profoundly influence the outcome of dithiolane synthesis. The solvent's polarity can affect the stability of charged intermediates and transition states, while temperature impacts the reaction rate and can influence the product distribution. rsc.org

Research has shown that dithiolane formation can be performed under a variety of conditions. For instance, some syntheses are conducted in non-polar solvents like refluxing toluene (B28343) or petroleum ether, which can be effective for driving reactions to completion, especially with sterically hindered substrates. organic-chemistry.orgresearchgate.netnih.gov Conversely, reactions can also proceed efficiently in more polar solvents like methanol (B129727) or even under solvent-free conditions at room temperature, which offers a greener and more practical approach. organic-chemistry.orgfrontiersin.orgchemicalbook.com The formation of certain 1,3-dithiolane-2-thiones has been achieved by reacting epoxides with potassium ethyl xanthogenate in a suitable solvent, a method that avoids highly toxic reagents like carbon disulfide. pacific.eduresearchgate.net

Temperature is another key variable. While many procedures are optimized for room temperature to ensure mild conditions, elevated temperatures are sometimes necessary. organic-chemistry.orgfrontiersin.org For example, the conversion of some sterically hindered carbonyl compounds to their corresponding thioacetals requires refluxing conditions. organic-chemistry.org In specialized cases, such as the gas-phase conversion of 1,3-dithiolane-2-thione to its corresponding ketone over a molybdenum trioxide catalyst, the optimal temperature was found to be 300°C, with lower yields observed at both 250°C and 350°C. nih.gov This highlights the precise temperature control required for specific transformations.

The following table illustrates the impact of different solvents and temperatures on the synthesis of dithiolane derivatives based on literature findings.

| Solvent | Temperature | Reaction Type | Outcome/Observation |

| Toluene | Reflux | Acid-catalyzed depolymerization | Yields macrocycles with 75-95% conversion. researchgate.net |

| Methanol | Room Temp | Brønsted acid-catalyzed cyclization | Reaction proceeds under mild conditions. frontiersin.org |

| None (Solvent-free) | Room Temp | HClO₄-SiO₂ catalyzed thioacetalization | Efficient and environmentally friendly. organic-chemistry.orgchemicalbook.com |

| Petroleum Ether | Reflux | Thioacetalization of hindered ketones | Good yields obtained for difficult substrates. organic-chemistry.org |

| Nitrogen Stream | 300°C | Gas-phase conversion over MoO₃ | Optimal temperature for 53% isolated yield. nih.gov |

The ratio of reactants used in a chemical synthesis, or stoichiometry, is a fundamental parameter that dictates the yield and purity of the desired product. In the synthesis of dithiolane derivatives, precise control over the stoichiometry is essential for achieving selective bond formation and minimizing side reactions. organic-chemistry.org

In the context of more complex syntheses involving dithiolanes, stoichiometry has been identified as a crucial factor. For example, in the C-C bond formation reactions of lithiated dithiane derivatives with electrophiles, both the stoichiometry and temperature were found to be critical for achieving selective coupling. organic-chemistry.org This principle extends to the synthesis of this compound. The reaction, which may involve precursors like an ethoxy-substituted epoxide and a source of the trithiocarbonate (B1256668) group (C=S)S₂, requires a carefully balanced ratio of these reactants to prevent the formation of oligomeric side products or other undesired species. An excess of the dithiol source, for instance, could lead to different reaction pathways, while an insufficient amount would result in incomplete conversion of the starting epoxide.

The table below provides a hypothetical, yet chemically sound, representation of how reagent stoichiometry can affect the yield in the synthesis of a generic 1,3-dithiolane-2-thione from an epoxide and a trithiocarbonate source.

| Epoxide (Equivalents) | Trithiocarbonate Source (Equivalents) | Expected Yield | Rationale |

| 1.0 | 0.8 | Low | Incomplete conversion of the starting epoxide. |

| 1.0 | 1.1 | High | A slight excess of the nucleophile drives the reaction to completion. |

| 1.0 | 2.0 | Moderate to Low | Potential for side reactions and formation of byproducts due to large excess of the nucleophile. |

Advanced Spectroscopic and Structural Characterization of 4 Ethoxy 1,3 Dithiolane 2 Thione

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool for the detailed structural and stereochemical elucidation of 4-Ethoxy-1,3-dithiolane-2-thione and its derivatives.

Quantitative ¹H NMR for Proton Environment Analysis and Configurational Assignment

Quantitative ¹H NMR spectroscopy provides detailed information about the proton environments within the this compound molecule, allowing for precise configurational assignment. The proton spectrum of this compound typically exhibits characteristic signals corresponding to the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the dithiolane ring protons. The chemical shifts and coupling constants of the methine and methylene protons on the dithiolane ring are particularly sensitive to the stereochemistry of the molecule.

In a study on the synthesis of (1,3-dithiolan-2-ylidene)malononitriles, the ¹H NMR spectrum of a related compound, this compound, showed a triplet at δ 1.25 ppm (CH3), a quartet at δ 3.75 ppm (OCH2), and a multiplet at δ 5.50 ppm (CH).

¹³C NMR for Carbon Skeleton Analysis and Substituent Effects

¹³C NMR spectroscopy is a powerful technique for analyzing the carbon skeleton of this compound and understanding the electronic effects of its substituents. The ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, including the thione carbon, the carbons of the dithiolane ring, and the carbons of the ethoxy group.

The chemical shift of the thione carbon (C=S) is particularly noteworthy, typically appearing in the downfield region of the spectrum, which is characteristic of this functional group. The positions of the signals for the dithiolane ring carbons provide valuable information about the ring's conformation and the influence of the ethoxy substituent. For instance, in a related 1,3-dithiolane-2-thione derivative, the C=S carbon appears at δ 210.6 ppm.

³¹P NMR for Characterization of Phosphonylated Intermediates and Products

While there is limited direct information available on the ³¹P NMR spectroscopy of phosphonylated derivatives of this compound, this technique is crucial for characterizing phosphonylated intermediates and products that may arise from reactions involving this compound. In syntheses where phosphorus reagents are used, ³¹P NMR would be instrumental in tracking the formation of any phosphorylated species, providing information on their chemical environment and oxidation state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and detailed three-dimensional structure of this compound. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformation and stereochemistry.

X-ray crystallographic studies of related 1,3-dithiolane-2-thione derivatives have revealed that the five-membered dithiolane ring often adopts an envelope or a twisted conformation to minimize steric strain. The orientation of the ethoxy group relative to the dithiolane ring is also a key structural feature that can be precisely determined by X-ray diffraction.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a valuable tool for identifying the characteristic functional groups present in this compound and for probing intermolecular interactions.

Infrared (IR) Spectroscopy for Characteristic Thione and Ethoxy Group Frequencies

The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. The most prominent of these is the C=S stretching vibration of the thione group, which typically appears in the region of 1000-1250 cm⁻¹. The exact position of this band can be influenced by the electronic and steric environment of the thione group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate measurement of its molecular mass. This technique would be essential in confirming the successful synthesis of this compound and in elucidating its gas-phase ion chemistry through fragmentation analysis.

A study on the synthesis of various 1,3-dithiolane-2-thiones mentions the use of HRMS for the characterization of the synthesized compounds. researchgate.net However, the specific data for the 4-ethoxy derivative is not provided in the publication. researchgate.net Typically, HRMS analysis would yield the calculated and experimentally found molecular weights, confirming the elemental formula.

Theoretical HRMS Data

For the target compound, this compound, with the chemical formula C₅H₈OS₃, the theoretical monoisotopic mass can be calculated. This calculated value would then be compared against the experimental value obtained from an HRMS instrument.

Expected Fragmentation Patterns

In the absence of experimental data, a theoretical fragmentation pattern can be proposed based on the structure of this compound. The molecule would likely undergo fragmentation through several key pathways upon ionization in a mass spectrometer. These pathways could include:

Loss of the ethoxy group: Cleavage of the C-O bond could result in the loss of an ethoxy radical (•OCH₂CH₃) or an ethene molecule (CH₂=CH₂) via a rearrangement, leading to a prominent fragment ion.

Ring fragmentation: The 1,3-dithiolane (B1216140) ring could undergo cleavage, leading to the formation of smaller sulfur-containing fragments.

Loss of carbon monosulfide (CS) or carbon disulfide (CS₂): These are common fragmentation pathways for thiones and related sulfur compounds.

A detailed fragmentation study would involve tandem mass spectrometry (MS/MS) experiments to isolate the molecular ion and induce its fragmentation, allowing for the characterization of the resulting product ions. This would provide invaluable information about the compound's structure and stability.

Data Tables

As no specific experimental HRMS data for this compound could be retrieved from the searched sources, the following tables are presented as templates for what would be expected from such an analysis.

Table 1: Precise Molecular Mass Determination of this compound

| Parameter | Value |

| Chemical Formula | C₅H₈OS₃ |

| Calculated Monoisotopic Mass (Da) | Data not available |

| Measured Monoisotopic Mass (Da) | Data not available |

| Mass Error (ppm) | Data not available |

Table 2: Hypothetical Major Fragmentation Ions of this compound in HRMS

| m/z (Observed) | Proposed Fragment Ion | Proposed Neutral Loss |

| Data not available | [M - C₂H₅O]⁺ | C₂H₅O• |

| Data not available | [M - C₂H₄]⁺ | C₂H₄ |

| Data not available | [M - CS]⁺ | CS |

| Data not available | [M - CS₂]⁺ | CS₂ |

Further experimental investigation is required to populate these tables with accurate data, which would be a valuable contribution to the chemical literature.

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 1,3 Dithiolane 2 Thione

Ring Opening and Cleavage Reactions of the 1,3-Dithiolane (B1216140) Heterocycle

The 1,3-dithiolane ring, while generally stable, can undergo cleavage under specific conditions, particularly when activated by substituents or subjected to nucleophilic attack. wikipedia.orgchemicalbook.com The presence of the ethoxy group at the 4-position can influence the regioselectivity and feasibility of these reactions.

Nucleophile-Induced Cleavage Pathways

The 1,3-dithiolane ring system is susceptible to cleavage by various nucleophiles. organic-chemistry.orgrsc.org Strong bases like organolithium reagents can deprotonate the ring, leading to fragmentation. wikipedia.org For instance, treatment of 1,3-dithiolanes with n-butyllithium can result in ring-opening to yield differentially substituted propane-1,3-dithioethers. researchgate.net While the parent 1,3-dithiolane is resistant to hydrolysis, the presence of activating groups can facilitate this process. chemicalbook.com The specific pathways for 4-Ethoxy-1,3-dithiolane-2-thione would likely involve initial nucleophilic attack at either the thiocarbonyl carbon or a ring carbon, followed by a cascade of bond cleavages.

Degradation Mechanisms and Products

The degradation of the 1,3-dithiolane ring can be initiated by various reagents, leading to a range of products. wikipedia.orgchemicalbook.com Oxidative cleavage methods are commonly employed to deprotect the corresponding carbonyl group from a 1,3-dithiolane. researchgate.netresearchgate.net Reagents like mercury(II) nitrate (B79036) have been shown to be effective for the deprotection of 1,3-dithiolanes and 1,3-dithianes under solid-state conditions. researchgate.net The degradation of this compound under such conditions would be expected to yield products derived from the fragmentation of the dithiolane ring and the transformation of the thione and ethoxy groups. The specific degradation products would depend on the reagents and reaction conditions employed. researchgate.netresearchgate.net

Cycloaddition Reactions Involving 1,3-Dithiolane-2-thione Derivatives

The thione functionality in 1,3-dithiolane-2-thione derivatives is a key player in cycloaddition reactions, particularly in the formation of transient thiocarbonyl ylides.

[3+2]-Cycloaddition Chemistry of Thiocarbonyl Ylides Derived from Dithiolanes

Thiocarbonyl ylides, which are 1,3-dipoles, can be generated from precursors like 1,3-dithiolane-2-thiones. nuph.edu.uawikipedia.orgnumberanalytics.com These ylides readily undergo [3+2]-cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. nuph.edu.uawikipedia.orgyoutube.com The reaction of a thiocarbonyl ylide with an activated multiple bond can be highly stereoselective. nuph.edu.ua The ethoxy group in this compound would likely influence the stability and reactivity of the corresponding thiocarbonyl ylide, thereby affecting the course of the cycloaddition.

Dimerization Processes of Transient Sulfur-Centered 1,3-Dipoles

In the absence of a suitable dipolarophile, transient sulfur-centered 1,3-dipoles, such as thiocarbonyl ylides, can undergo dimerization. acs.org The dimerization of these reactive intermediates can proceed through a two-step mechanism. acs.org This process competes with the desired cycloaddition reaction and its prevalence depends on the reaction conditions and the reactivity of the dipole itself.

Reactivity of the Thione Moiety (C=S) in Organic Transformations

The exocyclic thiocarbonyl (C=S) group in this compound is a versatile functional group that can participate in a variety of organic transformations. This moiety can undergo reactions typical of thiones, such as additions and cycloadditions. For example, the reaction of 4-phenyl-1,2-dithiole-3-thione with active methylene (B1212753) nitriles proceeds via initial nucleophilic attack at the dithiole ring. researchgate.net The thione group can also be a precursor for the generation of other reactive species.

The table below summarizes some of the key reactants and products in the chemistry of 1,3-dithiolane derivatives.

| Reactant | Reagent/Condition | Product(s) | Reaction Type |

| 1,3-Dithiolane | n-Butyllithium | Ring-opened dithioethers | Ring Opening |

| 1,3-Dithiolane | Mercury(II) nitrate | Carbonyl compound | Deprotection/Cleavage |

| 1,3-Dithiolane-2-thione derivative | Heat or light | Thiocarbonyl ylide | 1,3-Dipole formation |

| Thiocarbonyl ylide | Alkene/Alkyne | Five-membered heterocycle | [3+2]-Cycloaddition |

| Thiocarbonyl ylide | (self-reaction) | Dimer | Dimerization |

Stereochemical Dynamics and Conformational Behavior of the Dithiolane Ring

The 1,3-dithiolane-2-thione scaffold is of considerable interest due to its utility in various applications, from the synthesis of antibiotics to its use as additives in lubricants. pacific.edu The stereochemistry of substituted derivatives, such as this compound, is a critical aspect of their chemical and biological activity.

Strategies for Conformational Locking and Control

The formation of a 1,3-dithiolane-2-thione ring fused to another cyclic system can serve as an effective method for "conformational locking," a strategy used to restrict the conformational flexibility of a molecule. pacific.edursc.org This is particularly evident when the dithiolane-2-thione is formed from an epoxide precursor fused to a cyclohexane (B81311) ring. The resulting trans-fusion of the dithiolane and cyclohexane rings effectively locks the cyclohexane in a specific chair conformation. rsc.orgresearchgate.net

This conformational restriction arises from the stereospecific nature of the reaction between an epoxide and a sulfur nucleophile, such as potassium ethyl xanthogenate, which proceeds via a backside attack, leading to a trans relationship between the two sulfur atoms relative to the original plane of the epoxide. pacific.edu This rigidified structure can be invaluable in mechanistic studies and in the design of molecules with specific three-dimensional orientations. For instance, this method can be employed to stabilize otherwise unstable conformations of cyclic compounds, providing a powerful tool for studying conformational preferences and their influence on reactivity. rsc.org

Analysis of Trans-Fusion and Axial Substituent Orientations

In cyclohexane-based 1,3-dithiolane-2-thiones, X-ray crystallography and NMR spectroscopy have confirmed the presence of a trans-fusion between the cyclohexane and the nearly planar dithiolane-2-thione heterocycle. rsc.orgresearchgate.net A significant consequence of this trans-fusion is the orientation of substituents on the cyclohexane ring. Research has shown that for monosubstituted cyclohexene (B86901) oxides, the resulting 1,3-dithiolane-2-thione products exhibit a preference for the axial orientation of the substituent. rsc.org

| Starting Epoxide | Resulting 1,3-Dithiolane-2-thione | Observed Ring Fusion | Substituent Orientation | Reference |

|---|---|---|---|---|

| Cyclohexene oxide | trans-fused | trans | N/A | rsc.orgresearchgate.net |

| Monosubstituted cyclohexene oxides | trans-fused with substituent | trans | Axial | rsc.org |

Intramolecular Rearrangements and Hydrogen Atom Transfer Mechanisms

While the rigid nature of the 1,3-dithiolane-2-thione ring in fused systems suggests a degree of stability, the presence of sulfur atoms and the thione group can facilitate intramolecular rearrangements and hydrogen atom transfer (HAT) reactions under specific conditions, such as thermal or photochemical stimulation.

Intramolecular rearrangements in sulfur heterocycles are well-documented. For instance, in the presence of an acid catalyst, certain 1,3-dithiole-2-thiones have been observed to undergo an unusual 1,4-aryl shift. rsc.org Another relevant type of rearrangement is the pacific.edupacific.edu-sigmatropic rearrangement, which has been observed in related sulfur-containing compounds like thioureas, proceeding through a zwitterionic intermediate. uvm.edu While not directly documented for this compound, such rearrangements represent plausible reaction pathways, potentially triggered by the coordination of a Lewis acid to one of the sulfur atoms, which could weaken adjacent bonds and facilitate migratory shifts.

Hydrogen atom transfer is a fundamental process in radical chemistry and can be a potential reaction pathway for this compound, particularly at the C-4 position. The presence of the adjacent oxygen and sulfur atoms can influence the C-H bond dissociation energy at this position. The ethoxy group's oxygen atom, through its non-bonding electrons, can stabilize an adjacent radical via hyperconjugation, potentially lowering the energy barrier for HAT. acs.org

Theoretical and Computational Studies on 4 Ethoxy 1,3 Dithiolane 2 Thione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods, such as Hartree-Fock (HF) and post-HF methods or Density Functional Theory (DFT), can determine the distribution of electrons and the resulting molecular energies, offering deep insights into molecular stability and reactivity.

HOMO-LUMO Analysis and Orbital Control in Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For 4-Ethoxy-1,3-dithiolane-2-thione, a HOMO-LUMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The HOMO is likely to be localized on the sulfur atoms, particularly the thione sulfur, making it the primary site for interaction with electrophiles. Conversely, the LUMO would likely be centered on the C=S pi-antibonding orbital, indicating the carbon atom as the site for nucleophilic attack. The ethoxy group would also influence the electronic distribution through its inductive and mesomeric effects. However, at present, there are no published studies containing specific HOMO-LUMO energy values or orbital plots for this compound.

Mechanistic Elucidation through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms due to its favorable balance between accuracy and computational cost. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed, step-by-step description of how a reaction proceeds.

Transition State Characterization and Reaction Pathway Determination

By applying DFT methods, researchers can model the reaction of this compound with various reagents. This would involve locating the geometry of the transition state(s) and calculating their activation energies. The reaction pathway could then be traced by following the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products. This type of analysis is invaluable for understanding the kinetics and thermodynamics of reactions involving the dithiolane-2-thione core. Despite the utility of this approach, no specific DFT studies on the reaction mechanisms of this compound have been found in the scientific literature.

Regioselectivity and Stereoselectivity Predictions

Many reactions can potentially yield multiple products (regioisomers or stereoisomers). DFT calculations are instrumental in predicting the selectivity of such reactions by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy corresponds to the kinetically favored product. For a substituted molecule like this compound, which is chiral, understanding the stereochemical outcome of its reactions is crucial. Computational predictions of regioselectivity and stereoselectivity would be highly valuable for synthetic applications. To date, no such predictive studies for this specific compound are available.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static, and its different conformations can have varying energies and reactivities. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms over time, providing insights into the dynamic behavior of the molecule in different environments (e.g., in solution).

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental spectra.

For this compound, calculating its ¹H and ¹³C NMR spectra, for instance, would help in assigning the peaks in an experimental spectrum. Similarly, predicting its IR spectrum would allow for the identification of characteristic vibrational modes associated with the C=S and C-S bonds, as well as the ethoxy group. While this would be a powerful application of computational chemistry, no studies presenting predicted spectroscopic data for this compound have been identified.

Applications of 4 Ethoxy 1,3 Dithiolane 2 Thione in Advanced Chemical Disciplines

Role in Advanced Organic Synthesis and Methodology Development

The development of novel and efficient synthetic methodologies is a cornerstone of organic chemistry. 1,3-Dithiolane-2-thiones have emerged as important building blocks in this context.

1,3-Dithiolane-2-thiones are recognized as valuable precursors for the synthesis of a variety of sulfur-containing heterocyclic compounds. pacific.eduresearchgate.net A general and convenient method for their synthesis involves the reaction of epoxides with potassium ethyl xanthogenate. pacific.eduresearchgate.netpacific.edu This approach is noted for its simplicity, safety, and relatively fast reaction times, often yielding the desired 1,3-dithiolane-2-thione as the primary product in moderate to good yields. pacific.edu The resulting cyclic trithiocarbonates can then be further manipulated to generate more complex sulfur-containing ring systems, which are prevalent in many biologically active molecules and functional materials.

These compounds are also used as building blocks in the synthesis of novel antibiotics and polymers. pacific.eduresearchgate.net The reactivity of the thione group and the dithiolane ring allows for a range of chemical transformations, making them key intermediates in the construction of diverse heterocyclic architectures.

The structural rigidity and defined stereochemistry of certain 1,3-dithiolane-2-thiones make them useful as conformational locks in the synthesis of complex molecules. researchgate.netpacific.edu For instance, when derived from cyclic epoxides, the resulting dithiolane-2-thione can force substituents into specific spatial arrangements. researchgate.netpacific.edu This conformational control is a powerful tool in total synthesis, where precise three-dimensional orientation of functional groups is critical for biological activity. While less common than their 1,3-dithiane (B146892) counterparts, 1,3-dithiolanes can serve as synthons for the introduction of specific carbon-sulfur frameworks into larger, more intricate molecular structures. organic-chemistry.org

Coordination Chemistry and Ligand Design for Metal Complexes

The sulfur atoms within the 1,3-dithiolane-2-thione structure possess lone pairs of electrons, making them excellent donors for coordination to metal centers.

1,3-Dithiolane-2-thiones and their derivatives are considered versatile ligands in coordination chemistry. pacific.eduresearchgate.net The thione sulfur atom and the adjacent ring sulfur atoms can act as coordination sites, allowing for the formation of stable complexes with a variety of transition metals. The electronic properties of these ligands can be tuned by modifying the substituents on the dithiolane ring. Although specific studies on ligands derived directly from 4-ethoxy-1,3-dithiolane-2-thione are not prominent, the general class of dithiolene ligands, which can be conceptually related, has been extensively studied.

Metal dithiolene complexes, which feature a metal center coordinated to a 1,2-dithiolene ligand, exhibit a range of interesting electronic and magnetic properties. These properties are highly dependent on the nature of the metal and the substituents on the dithiolene backbone. Research in this area has explored their use in molecular electronics and as models for the active sites of certain metalloenzymes. The potential for 1,3-dithiolane-2-thione derivatives to be converted into dithiolene-type ligands suggests a pathway to novel metal complexes with tailored functionalities.

Advanced Materials Science Applications

The properties of 1,3-dithiolane-2-thiones also lend themselves to applications in materials science. They are known to be used in the creation of various polymers. pacific.eduresearchgate.net Furthermore, related sulfur-rich heterocycles are of interest for the development of organic conductors and other functional materials. Ethylene trithiocarbonate (B1256668) (1,3-dithiolane-2-thione) itself is a known intermediate in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are key components in the field of molecular electronics. wikipedia.org

Development of Novel Conducting and Semiconducting Materials

While direct studies on poly(this compound) are not extensively documented, the broader class of 1,3-dithiole-2-thiones serves as a crucial precursor to tetrathiafulvalene (TTF) and its derivatives. rsc.orgwikipedia.org TTF is a cornerstone molecule in the field of organic electronics, renowned for its ability to form highly conductive organic charge-transfer complexes and radical cation salts. The fundamental reaction involves the coupling of 1,3-dithiole-2-thiones to form the core TTF structure.

The presence of an ethoxy group at the 4-position of the dithiolane ring in this compound is significant. This substituent can influence the electronic properties of the resulting TTF derivative through inductive and mesomeric effects. These electronic perturbations can, in turn, affect the solid-state packing and intermolecular interactions of the TTF molecules, which are critical factors in determining the bulk conductivity of the material. Research into functionalized TTF derivatives has shown that substituent choice is a powerful tool for tuning the electronic and physical properties of the resulting materials. mdpi.com

The general synthetic route from 1,3-dithiole-2-thiones to TTF derivatives suggests a promising pathway for creating novel conducting materials from this compound. The tailored electronic properties imparted by the ethoxy group could lead to the development of organic conductors and semiconductors with specific, desirable characteristics for applications in flexible electronics, sensors, and antistatic coatings.

Components in Optoelectronic Systems and Functional Materials

The potential for this compound to be a component in optoelectronic systems is intrinsically linked to its role as a precursor for functionalized tetrathiafulvalene (TTF) derivatives. TTF-based systems have been extensively investigated for their nonlinear optical (NLO) properties and their use in electrochromic devices. The donor-acceptor characteristics of TTF can be finely tuned by the introduction of various functional groups.

The ethoxy group on the this compound monomer can be carried through the synthesis to the final TTF-based material. This functionalization can influence the intramolecular charge transfer (ICT) within the molecule, a key factor for NLO activity. Furthermore, the ability of the sulfur atoms in the dithiolane ring to coordinate with metal ions opens up possibilities for creating multifunctional materials where electronic properties can be modulated by external stimuli, a desirable feature for chemical sensors and molecular switches. pacific.edu

While specific studies on the optoelectronic properties of materials derived directly from this compound are limited, the established principles of TTF chemistry provide a strong foundation for its potential in this area.

Monomeric Units for Specialty Polymer Synthesis

The 1,3-dithiolane-2-thione ring system is a versatile monomer for the synthesis of specialty polymers. pacific.edu These monomers can undergo polymerization through various mechanisms, including ring-opening polymerization (ROP). The resulting polymers contain sulfur atoms in their backbone, which can impart unique properties such as high refractive indices, good thermal stability, and affinity for heavy metal ions.

The presence of the ethoxy group in this compound provides a functional handle that can be used to tailor the properties of the resulting polymer. This functionality can influence the polymer's solubility, processability, and its interactions with other materials. For instance, the polarity introduced by the ethoxy group could enhance the polymer's utility in specific solvent systems or improve its adhesion to certain substrates.

A general method for the synthesis of various 4-substituted-1,3-dithiolane-2-thiones has been reported, highlighting the accessibility of such monomers for polymer synthesis. researchgate.net The polymerization of these functionalized monomers can lead to a diverse range of specialty polymers with applications in optical materials, coatings, and as matrices for functional additives.

Table 1: Potential Polymer Properties Derived from Functionalized 1,3-Dithiolane-2-thiones

| Monomer Functionality | Potential Polymer Property | Possible Application |

| Alkyl Chains | Increased solubility in nonpolar solvents, lower glass transition temperature. | Processable plastics, elastomers. |

| Ethoxy Group | Modified polarity, potential for hydrogen bonding. | Specialty coatings, adhesives. |

| Hydroxyl Groups | Reactive sites for cross-linking or further functionalization. | Functional resins, hydrogels. |

| Aromatic Groups | Enhanced thermal stability, modified refractive index. | High-performance plastics, optical components. |

Niche Industrial Applications and Chemical Additives

Derivatives of 1,3-dithiolane-2-thione have found utility in a variety of niche industrial applications. pacific.edu Their sulfur-rich nature makes them effective as additives in lubricant formulations, where they can contribute to anti-wear and extreme pressure properties by forming a protective film on metal surfaces.

They have also been investigated as ore flotation agents, where their ability to selectively bind to certain metal sulfides aids in the separation of valuable minerals from ore. pacific.edu In the rubber industry, these compounds can act as vulcanization accelerators or modifiers, influencing the cross-linking process and the final properties of the rubber product. pacific.edu

The specific contribution of the ethoxy group in this compound to these applications would depend on how it modifies the compound's solubility, thermal stability, and its interaction with surfaces and other chemical species in the formulation. While detailed industrial application data for this specific compound is not widely published, the known functions of the broader class of 1,3-dithiolane-2-thiones suggest its potential in these specialized areas.

Future Research Directions and Unresolved Challenges in 4 Ethoxy 1,3 Dithiolane 2 Thione Chemistry

Development of More Sustainable and Greener Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. For a compound like 4-Ethoxy-1,3-dithiolane-2-thione, where specific synthetic pathways are not yet established in the literature, there is a clear opportunity to develop de novo syntheses that adhere to the principles of green chemistry.

Current General Approaches and Potential Greener Alternatives:

A common method for forming the 1,3-dithiolane-2-thione core involves the reaction of epoxides with a source of trithiocarbonate (B1256668), such as potassium xanthogenate. pacific.edu Another general approach involves the reaction of vicinal dihalides with a trithiocarbonate salt. wikipedia.org These methods, while effective, may involve hazardous reagents, solvents, and generate significant waste.

Future research could focus on developing greener synthetic strategies. This might include:

Catalytic, Solvent-Free Conditions: Exploring the use of solid-supported catalysts or phase-transfer catalysts to facilitate the reaction, potentially under solvent-free or aqueous conditions. organic-chemistry.org

Renewable Starting Materials: Investigating synthetic routes that begin from bio-based precursors. For instance, deriving the three-carbon backbone containing the ethoxy group from glycerol (B35011) or other renewable feedstocks.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, minimizing byproduct formation.

| Potential Greener Synthetic Approach | Description | Potential Advantages |

| Catalytic Thioacetalization | Use of reusable solid acid or Lewis acid catalysts for the formation of the dithiolane ring. organic-chemistry.org | Reduced catalyst loading, easier purification, potential for solvent-free conditions. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Improved heat and mass transfer, enhanced safety, potential for higher yields and purity. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction. | Shorter reaction times, often leading to cleaner reactions and higher yields. |

Exploration of Novel Reactivity Profiles and Catalytic Transformations

The reactivity of this compound is currently uncharacterized. The interplay between the dithiolane-2-thione moiety and the C4-ethoxy substituent could lead to unique chemical behavior.

Future research should aim to systematically investigate its reactivity:

Ring-Opening and Fragmentation: While 1,3-dithiolanes can undergo base-mediated ring fragmentation to form dithiocarboxylates, the influence of a C4-ethoxy group on this process is unknown. nih.gov This could be a potential route to novel functionalized dithiocarboxylic acid derivatives.

Reactions at the Thione Group: The exocyclic sulfur atom of the thione group is a site for various reactions, including alkylation, oxidation, and cycloadditions. The electronic effect of the ethoxy group could modulate the reactivity of this functional group.

Asymmetric Catalysis: The chiral center at C4 (if the molecule is resolved into its enantiomers) could be leveraged in asymmetric catalysis, either as a chiral ligand for a metal catalyst or as a chiral organocatalyst itself.

Advanced Computational Modeling for Predictive Reactivity and Property Design

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound.

Areas for Computational Investigation:

Conformational Analysis: Determining the preferred conformations of the five-membered ring and the orientation of the ethoxy group.

Electronic Structure Calculations: Using methods like Density Functional Theory (DFT) to understand the electron distribution, frontier molecular orbitals (HOMO-LUMO), and how the ethoxy group influences the electronic properties of the dithiolane-2-thione system.

Reaction Mechanism Simulation: Modeling potential reaction pathways, such as ring-opening or reactions at the thione group, to predict activation barriers and thermodynamic favorability. This can guide the design of experimental studies.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the compound once it is synthesized.

| Computational Method | Application to this compound | Predicted Information |

| Density Functional Theory (DFT) | Geometry optimization and electronic structure calculation. | Stable conformations, bond lengths and angles, HOMO-LUMO gap, electrostatic potential map. |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic transitions. | UV-Vis absorption spectrum. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density topology. | Nature of chemical bonds and non-covalent interactions. |

Integration of this compound into Emerging Areas of Chemical Science

Once the fundamental chemistry of this compound is better understood, it could be integrated into various cutting-edge areas of chemical science.

Potential Applications:

Materials Science: The sulfur-rich nature of the molecule makes it a potential building block for sulfur-containing polymers with interesting optical or electronic properties. The thione group can participate in polymerization reactions.

Medicinal Chemistry: The 1,3-dithiolane (B1216140) scaffold is present in a number of biologically active compounds. nih.gov The specific stereochemistry and electronic properties imparted by the 4-ethoxy group could lead to novel interactions with biological targets.

Supramolecular Chemistry: The thione group can act as a hydrogen bond acceptor and a ligand for metal coordination, making it a candidate for the construction of self-assembling supramolecular structures.

The exploration of this compound chemistry is in its infancy. The challenges associated with its synthesis and the lack of knowledge regarding its reactivity provide a fertile ground for future research endeavors that could lead to new discoveries in synthetic methodology, catalysis, and materials science.

Q & A

What are the established synthetic routes for 4-Ethoxy-1,3-dithiolane-2-thione, and what experimental conditions are critical for optimizing yield?

Basic Research Question

The compound is synthesized via a two-step process:

Cyclocondensation : Reacting 1,2-dichloroethyl ethyl ether with potassium trithiocarbonate in a polar aprotic solvent (e.g., dimethylformamide) at room temperature yields this compound as an intermediate .

Acid Treatment : Treating the intermediate with p-toluenesulfonic acid under mild heating (40–60°C) facilitates the formation of the final product.

Key Optimization Factors :

- Solvent purity (anhydrous conditions prevent side reactions).

- Stoichiometric control of potassium trithiocarbonate to avoid excess sulfur incorporation.

- Reaction time (prolonged heating may degrade the product).

Alternative Method : Cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes (e.g., ethylene) under inert atmosphere conditions can yield substituted derivatives, though this requires precise temperature control (0–25°C) .

Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound and its derivatives?

Basic Research Question

Spectroscopic Techniques :

-

UV-Vis-NIR : Detects π→π* transitions in the dithiolane ring (absorption peaks at 250–300 nm) .

-

Elemental Analysis : Validates C, H, S, and O content (±0.3% error margin).

Crystallographic Characterization : -

X-Ray Diffraction (XRD) : Resolves molecular geometry and intermolecular interactions. For example, a triclinic crystal system (space group P-1) with unit cell parameters:

Parameter Value a 5.37 Å b 12.86 Å c 15.25 Å α 74.85° β 80.60° γ 85.96° This confirms dimeric packing via S···S interactions (3.2–3.5 Å) .

How can researchers address discrepancies in crystallographic data when characterizing this compound derivatives?

Advanced Research Question

Common Discrepancies :

- Unit Cell Variations : Differences in a, b, c values due to solvent inclusion or polymorphism.

- Intermolecular Interactions : Disordered S···S contacts in high-symmetry space groups.

Resolution Strategies :

Cross-Validation : Compare XRD data with computational models (DFT or molecular dynamics simulations).

Thermal Analysis : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.

Solvent Screening : Recrystallize in alternative solvents (e.g., hexane/ethyl acetate) to isolate stable polymorphs .

What mechanistic insights explain the formation of dimeric structures in this compound crystals?

Advanced Research Question

Dimerization arises from weak intermolecular S···S interactions (3.2–3.5 Å), which are influenced by:

- Electronic Effects : The electron-deficient thione sulfur atoms attract electron-rich regions of adjacent molecules.

- Steric Factors : The ethoxy group’s orientation minimizes steric hindrance, enabling close packing.

Experimental Evidence : XRD data for related dithiolane-thiones show centrosymmetric dimers with similar S···S distances, corroborating this motif .

How does the substitution pattern on the dithiolane ring influence the electronic properties and reactivity of this compound?

Advanced Research Question

Substitution Effects :

- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the thione sulfur, facilitating nucleophilic attacks (e.g., in cycloadditions).

- Electron-Donating Groups (EDGs) : Stabilize the ring but reduce reactivity toward electrophiles.

Case Study : Replacing the ethoxy group with a methyl group lowers the LUMO energy by ~0.5 eV (calculated via DFT), increasing susceptibility to reduction .

What methodological approaches are recommended for analyzing the thermal stability of this compound under varying conditions?

Advanced Research Question

Techniques :

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (typically 180–220°C in N₂ atmosphere).

- Isothermal Stability Tests : Heat samples at 100°C for 24 hours and monitor mass loss (<5% indicates high stability).

Critical Parameters : - Atmosphere : Oxidative environments (air) lower decomposition temperatures by 30–40°C.

- Solvent Residues : Trace solvents (e.g., DMF) accelerate degradation; ensure thorough drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。